4,6-dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its multiple chlorine atoms and benzoxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 2-amino-4,6-dichlorophenol with chloroform in the presence of a strong base. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Research has shown that derivatives of benzoxazoles exhibit biological activities, such as antimicrobial and anticancer properties. This compound may serve as a precursor for developing new drugs targeting specific biological pathways.
Medicine: The potential medicinal applications of this compound include its use in the development of therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 4,6-dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
2,4-Dichlorophenol: Similar in having multiple chlorine atoms but lacks the benzoxazole ring.
1,3-Benzoxazole: Similar core structure but without the chlorine substitutions.
4,6-Dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole: Similar structure but without the amine group.
Uniqueness: The presence of multiple chlorine atoms and the amine group in 4,6-dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine distinguishes it from similar compounds
Properties
Molecular Formula |
C13H6Cl4N2O |
---|---|
Molecular Weight |
348.0 g/mol |
IUPAC Name |
4,6-dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Cl4N2O/c14-6-2-1-5(3-7(6)15)13-19-12-9(20-13)4-8(16)11(18)10(12)17/h1-4H,18H2 |
InChI Key |
JVFBTRNZGQMMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Cl)Cl |
Origin of Product |
United States |
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